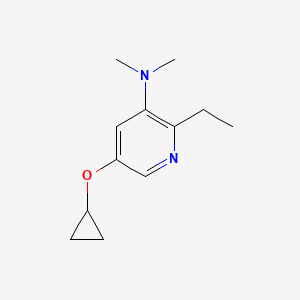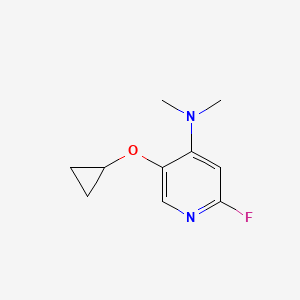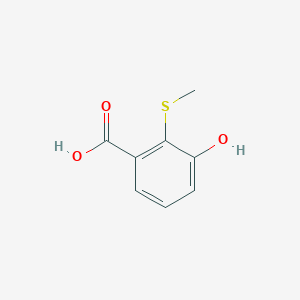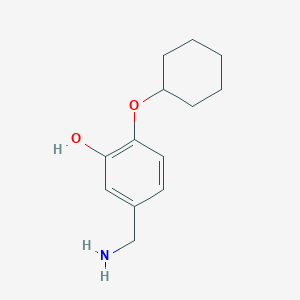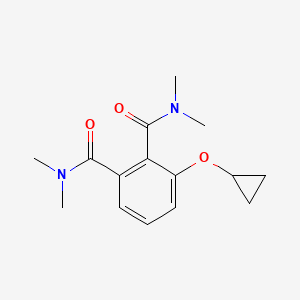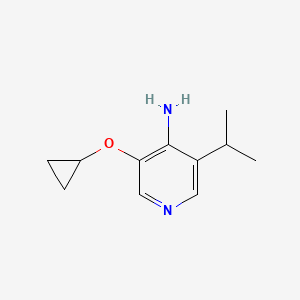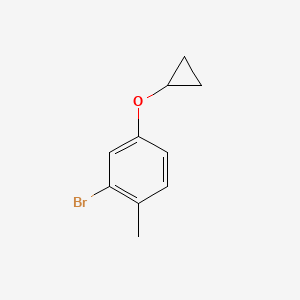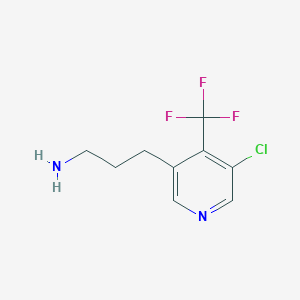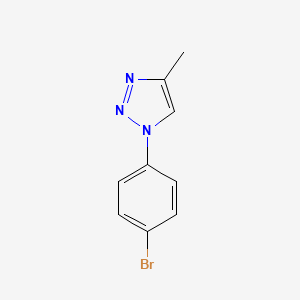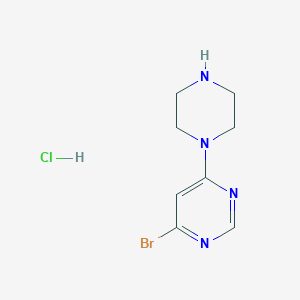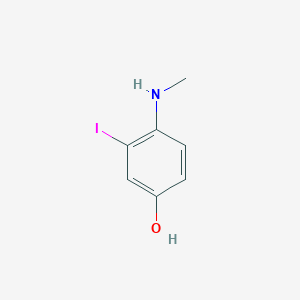
3-Iodo-4-(methylamino)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-4-(methylamino)phenol: is an aromatic organic compound that contains an iodine atom, a methylamino group, and a hydroxyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-4-(methylamino)phenol can be achieved through several methods. One common approach involves the iodination of 4-(methylamino)phenol. This process typically includes the following steps:
Starting Material: 4-(methylamino)phenol.
Iodination: The introduction of an iodine atom to the benzene ring. This can be done using iodine and an oxidizing agent such as sodium iodate or potassium iodate.
Reaction Conditions: The reaction is usually carried out in an aqueous or organic solvent at a controlled temperature to ensure the selective introduction of the iodine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Iodo-4-(methylamino)phenol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as thiolates or amines, through nucleophilic aromatic substitution.
Oxidation and Reduction: The hydroxyl group can participate in oxidation and reduction reactions, leading to the formation of quinones or hydroquinones.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium thiolate or primary amines in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution Products: Thiophenols or aniline derivatives.
Oxidation Products: Quinones.
Reduction Products: Hydroquinones.
Coupling Products: Biaryl compounds.
Applications De Recherche Scientifique
3-Iodo-4-(methylamino)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Iodo-4-(methylamino)phenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate signaling pathways by interacting with receptor proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Iodophenol: Lacks the methylamino group, making it less versatile in certain chemical reactions.
4-Iodo-3-(methylamino)phenol: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
3-Bromo-4-(methylamino)phenol: Contains a bromine atom instead of iodine, resulting in different chemical properties and reactivity.
Uniqueness
3-Iodo-4-(methylamino)phenol is unique due to the presence of both the iodine atom and the methylamino group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and makes the compound valuable in various research and industrial contexts.
Propriétés
Formule moléculaire |
C7H8INO |
|---|---|
Poids moléculaire |
249.05 g/mol |
Nom IUPAC |
3-iodo-4-(methylamino)phenol |
InChI |
InChI=1S/C7H8INO/c1-9-7-3-2-5(10)4-6(7)8/h2-4,9-10H,1H3 |
Clé InChI |
INGVHIUFUBJGQC-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(C=C(C=C1)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



